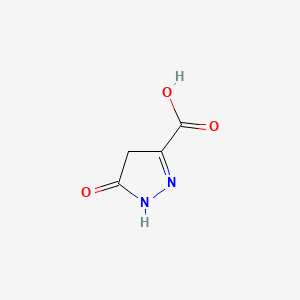

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Descripción

BenchChem offers high-quality 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-oxo-1,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJJEZSCAQDLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0072277 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71173-77-8 | |

| Record name | 4,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71173-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid: An In-depth Technical Guide

Introduction: The Significance of the Pyrazolone Core in Medicinal Chemistry

The 5-oxo-4,5-dihydro-1H-pyrazole, or pyrazolone, framework is a privileged scaffold in modern drug discovery. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Molecules incorporating this heterocyclic system have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. The title compound, 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, serves as a crucial building block for the synthesis of more complex and functionally diverse pharmaceutical candidates. Its carboxylic acid moiety provides a versatile handle for further chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the synthesis of this important intermediate, focusing on the underlying chemical principles, detailed experimental procedures, and critical considerations for optimization and scale-up.

Synthetic Strategy: A Two-Step Approach via Knorr Cyclocondensation and Ester Hydrolysis

The most prevalent and efficient method for the synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves a two-step sequence:

-

Knorr Pyrazole Synthesis: The initial step is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically diethyl oxalacetate, and a hydrazine source. This reaction, a classic example of the Knorr pyrazole synthesis, efficiently constructs the pyrazolone ring, yielding an ethyl ester intermediate.

-

Ester Hydrolysis: The subsequent step involves the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup to protonate the carboxylate salt.

This two-step approach is favored for its high yields, operational simplicity, and the ready availability of the starting materials.

Part 1: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

This section details the synthesis of the ethyl ester intermediate, a critical precursor to the final carboxylic acid.

Reaction Mechanism: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry.[1][2] In this specific case, the reaction proceeds through the following mechanistic steps:

-

Hydrazone Formation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of diethyl oxalacetate. Given the electronic nature of diethyl oxalacetate, the attack preferentially occurs at the ketone carbonyl, which is more electrophilic than the ester carbonyls. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms the five-membered pyrazolone ring.

-

Elimination: The tetrahedral intermediate formed during cyclization collapses, eliminating an ethoxide ion to afford the stable pyrazolone ring.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyrazolone esters.

Materials:

-

Diethyl oxalacetate sodium salt

-

Hydrazine hydrate or Hydrazine monohydrochloride

-

Acetic acid

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalacetate sodium salt (1.0 eq) in toluene.

-

Slowly add acetic acid (an equal volume to the toluene) to the stirred solution at room temperature. Stir the mixture for 30 minutes.

-

Add hydrazine monohydrochloride (2.0 eq) to the reaction mixture and continue stirring at room temperature for an additional 30 minutes.

-

Heat the reaction mixture to 100°C and maintain this temperature overnight.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to afford Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate as a solid.

Process Optimization and Key Considerations

-

Choice of Hydrazine Source: Both hydrazine hydrate and hydrazine hydrochloride can be used. Hydrazine hydrochloride is often preferred for its stability and ease of handling.

-

Acid Catalyst: Acetic acid serves to protonate the diethyl oxalacetate sodium salt, generating the free 1,3-dicarbonyl compound in situ.

-

Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures to ensure complete cyclization. Overnight reflux is a common practice to drive the reaction to completion.

-

Work-up: The aqueous washes are crucial to remove unreacted starting materials and byproducts. The bicarbonate wash neutralizes any remaining acetic acid.

| Parameter | Typical Value |

| Yield | 75-95% |

| Purity | >95% after purification |

| Reaction Time | 12-24 hours |

| Temperature | 100°C |

Table 1: Typical Reaction Parameters for the Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

Part 2: Hydrolysis to 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

The final step in the synthesis is the conversion of the ethyl ester to the target carboxylic acid via hydrolysis.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of the ethyl ester is most effectively carried out under basic conditions in a process known as saponification.[3][4] The mechanism involves the following steps:

-

Nucleophilic Attack: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[4]

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group.

-

Acid-Base Reaction: The ethoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This step is essentially irreversible and drives the reaction to completion.

-

Protonation: A final acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid.

Proposed Experimental Protocol

Materials:

-

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Ethanol (optional, as a co-solvent)

-

Hydrochloric acid (HCl), aqueous solution

-

Ice

Procedure:

-

Dissolve Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of water and ethanol (if needed for solubility).

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the ester solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully acidify the cooled solution with a concentrated or moderately concentrated solution of hydrochloric acid until the pH is acidic (pH ~2-3). The product should precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the solid under vacuum to obtain 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Optimization and Challenges

-

Choice of Base and Stoichiometry: Sodium hydroxide and potassium hydroxide are both effective. An excess of the base is used to ensure complete hydrolysis.

-

Reaction Monitoring: TLC is a convenient method to monitor the disappearance of the starting ester.

-

Acidification: The acidification step should be performed carefully and with cooling to control the exothermicity of the neutralization reaction.

-

Product Isolation: The carboxylic acid product is generally less soluble in acidic aqueous media, which facilitates its precipitation and isolation.

Characterization of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the final product. While specific spectral data for the title compound is not widely published, the following are the expected spectroscopic features based on its structure and data from analogous compounds.[5]

| Technique | Expected Features |

| ¹H NMR | A broad singlet for the carboxylic acid proton (δ > 10 ppm), a singlet for the CH proton at the 4-position, and a broad singlet for the NH proton. |

| ¹³C NMR | A signal for the carboxylic acid carbonyl carbon (δ ~160-170 ppm), a signal for the pyrazolone carbonyl carbon (δ > 170 ppm), and signals for the other carbons in the pyrazole ring. |

| FT-IR | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch for the pyrazolone ring (~1650-1680 cm⁻¹), and an N-H stretch (~3200-3400 cm⁻¹). |

Table 2: Expected Spectroscopic Data for 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

Applications in Drug Development

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules. The carboxylic acid functionality serves as a key point for derivatization, allowing for the introduction of various pharmacophores through amide bond formation or other coupling reactions. For instance, this scaffold is a component of compounds investigated for their potential as anticancer and anti-inflammatory agents.[6] The pyrazolone core itself is present in several marketed drugs, highlighting the therapeutic potential of this heterocyclic system.

Safety and Handling

-

Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[3][7] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethyl oxalacetate sodium salt can cause skin and eye irritation.[4] Standard laboratory safety precautions should be followed.

-

Strong acids and bases used in the synthesis are corrosive and should be handled with care.

Conclusion

The synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a well-established and efficient process that provides access to a key building block for medicinal chemistry and drug development. The two-step approach, involving a Knorr pyrazole synthesis followed by ester hydrolysis, is a robust and scalable method. This guide has provided a detailed overview of the synthetic strategy, reaction mechanisms, experimental protocols, and key considerations for the successful preparation of this valuable compound. By understanding the underlying principles and adhering to safe laboratory practices, researchers can confidently synthesize this important intermediate for their drug discovery programs.

References

-

Durham Tech. (2014, September 29). Safety Data Sheet: Hydrazine hydrate. [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M912. [Link]

-

J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

-

Wikipedia. Ester hydrolysis. [Link]

-

YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

-

BYJU'S. Ester Hydrolysis. [Link]

-

PubChem. 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. [Link]

-

ResearchGate. (2013, June 3). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

-

worldofchemicals.com. (2013, May 24). 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. [Link]

-

ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. [Link]

-

worldofchemicals.com. (2013, July 11). Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. [Link]

-

EPA. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester - Substance. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

-

YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S | CID 80814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. durhamtech.edu [durhamtech.edu]

The Multifaceted Biological Activities of Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery and Development

Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazole carboxylic acids represent a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and agrochemicals.[1][2] The inherent structural features of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the acidic functionality of the carboxylic acid group, confer a unique combination of physicochemical properties. This allows for diverse molecular interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This versatility has established the pyrazole carboxylic acid scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of pyrazole carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. We will explore their applications as antimicrobial, anti-inflammatory, anticancer, and agricultural agents, providing a foundation for the rational design of novel and potent therapeutic and crop protection agents.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[1][5] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Antibacterial Activity

Derivatives of 1H-pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[5][6] For instance, certain pyrazole derivatives have shown inhibitory effects against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify antibacterial efficacy. In one study, a pyrazole derivative containing a nitro group demonstrated an MIC of 128 μg/mL against B. cereus.[1] Another study reported a series of pyrazole derivatives with MIC values against S. aureus as low as 25.1 µM.[5]

A standard method to assess antibacterial activity is the broth microdilution assay.[7]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (pyrazole carboxylic acid derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a serial dilution of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.[7]

Caption: Inhibition of Prostaglandin Synthesis by Pyrazole Carboxylic Acids.

Anticancer Activity: Diverse Mechanisms of Action

The development of novel anticancer agents is a critical area of research, and pyrazole carboxylic acid derivatives have shown considerable promise. [8][9]Their anticancer effects are exerted through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation. [8][10] Derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have exhibited anticancer activities against various cancer cell lines. [8]Some compounds have shown potent activity against human glioblastoma (GBM) cells. [1]For instance, certain pyrazole derivatives demonstrated significant reductions in the viability of GBM cells at high concentrations. [1]Furthermore, 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have shown potent anti-proliferative activity against a broad range of tumor cell lines, inducing cell cycle arrest at the G0/G1 phase. [10]The half-maximal inhibitory concentration (IC50) is a common metric for quantifying anticancer activity. Some pyrazole-naphthalene analogs have demonstrated IC50 values as low as 2.78 µM against MCF7 breast cancer cells. [9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity. [1] Objective: To evaluate the effect of pyrazole carboxylic acid derivatives on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) and supplements

-

Test compounds (pyrazole carboxylic acid derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazole-naphthalene analog | MCF7 | 2.78 | [9] |

| 5-alkylated selanyl-1H-pyrazole | HepG2 | 13.85 | [9] |

| Pyrazolo[3,4-b]pyridine analog | HeLa | 4.24 | [9] |

Agricultural Applications: Protecting Crops from Pests and Diseases

Beyond their therapeutic potential, pyrazole carboxylic acids and their derivatives are extensively used in agriculture as active ingredients in pesticides. [11][12]

Fungicidal Activity

As mentioned earlier, pyrazole carboxamides are a major class of agricultural fungicides. [13][14]They often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and thereby inhibiting their respiration. [12]Several commercial fungicides, such as isopyrazam, bixafen, and fluxapyroxad, are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide scaffold. [13]

Herbicidal Activity

Pyrazole derivatives have also been developed as herbicides. [15][16][17]Some novel pyrazole derivatives have shown excellent herbicidal activity against both monocotyledonous and dicotyledonous plants. [15]For example, 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide exhibited 100% inhibition against Brassica campestris. [15]The mechanism of action for herbicidal pyrazoles can vary, with some acting as synthetic auxins or inhibiting protoporphyrinogen oxidase (PPO). [16][18]

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have also been explored. [11][19]Pyrazole-5-carboxamides, in particular, have shown high insecticidal activity against various pests, including the cotton bollworm and diamondback moth. [19]Some of these compounds act by disrupting the electron transport system of the mitochondrial energy metabolism in insects. [12]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxylic acid moiety. [20][21][22][23]Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be important for potent activity. [21] The vast chemical space offered by the pyrazole carboxylic acid scaffold continues to be an active area of research. Future efforts will likely focus on:

-

Rational Design: Utilizing computational tools and a deeper understanding of target-ligand interactions to design more potent and selective inhibitors.

-

Novel Scaffolds: Exploring modifications of the pyrazole core and the carboxylic acid group to improve pharmacokinetic properties and overcome resistance mechanisms.

-

Combination Therapies: Investigating the synergistic effects of pyrazole carboxylic acid derivatives with other therapeutic agents.

Conclusion

Pyrazole carboxylic acids and their derivatives represent a remarkably versatile class of compounds with a wide array of biological activities. Their proven success in both medicine and agriculture underscores the importance of this chemical scaffold. This guide has provided a comprehensive overview of their antimicrobial, anti-inflammatory, anticancer, and agricultural applications, along with insights into their mechanisms of action and the experimental methods used for their evaluation. As research in this area continues to evolve, the pyrazole carboxylic acid core will undoubtedly remain a cornerstone for the discovery and development of novel and effective chemical entities to address human health and food security challenges.

References

[1]Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [2]Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [24]Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link] [8]International Journal of Pharmaceutical Sciences and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link] [25]ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link] [5]Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [26]Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link] [6]Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [3]ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link] [27]Wang, M., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4385-4397. [20]American Chemical Society. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Retrieved from [Link] [28]Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27. [29]ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link] [30]SlideShare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link] [4]Royal Society of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. Retrieved from [Link] [31]PubMed. (1982). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link] [21]PubMed. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link] [32]DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link] [10]PubMed. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link] [7]ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Retrieved from [Link] [13]MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link] [33]American Chemical Society. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link] [9]National Center for Biotechnology Information. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link] [34]ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link] [11]PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link] [15]Bentham Science. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Retrieved from [Link] [35]Bentham Science. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Retrieved from [Link] [14]SIOC Journals. (2023). Design, Synthesis, Fungicidal Activity and Molecular Docking Study of Novel 2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides. Retrieved from [Link] [19]American Chemical Society. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Retrieved from [Link] [16]American Chemical Society. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link] [22]MDPI. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link] [23]ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. Retrieved from [Link] [36]ResearchGate. (n.d.). The structures and herbicidal activities of pyrazole derivatives at a.... Retrieved from [Link] [37]American Chemical Society. (2015). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link] [18]National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link] [38]National Center for Biotechnology Information. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link] [17]PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link] [12]American Chemical Society. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link] [39]Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link] [40]Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link] [41]MDPI. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link] [42]RJPBR. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link] [43]National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link] [44]ResearchGate. (n.d.). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 14. sioc-journal.cn [sioc-journal.cn]

- 15. benthamdirect.com [benthamdirect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. benthamscience.com [benthamscience.com]

- 26. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 27. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. meddocsonline.org [meddocsonline.org]

- 29. researchgate.net [researchgate.net]

- 30. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 31. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. dergipark.org.tr [dergipark.org.tr]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. benthamdirect.com [benthamdirect.com]

- 36. researchgate.net [researchgate.net]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 40. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 41. mdpi.com [mdpi.com]

- 42. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 43. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

theoretical studies on pyrazole-3-carboxylic acid tautomers

An In-Depth Technical Guide to the Theoretical Investigation of Pyrazole-3-Carboxylic Acid Tautomerism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, yet their inherent tautomerism presents a significant challenge for rational drug design and synthesis. The position of a single proton can dramatically alter a molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and ultimately, its biological activity. This guide provides a comprehensive exploration of the theoretical methodologies used to dissect and predict the tautomeric preferences of pyrazole-3-carboxylic acid, a prevalent building block in pharmaceutical development. We will delve into the quantum chemical principles, the causal factors driving tautomeric equilibrium, and the computational workflows required to generate reliable, experimentally verifiable predictions.

The Phenomenon of Annular Tautomerism in Pyrazoles

The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In N-unsubstituted pyrazoles, the proton can reside on either nitrogen, leading to a dynamic equilibrium between two distinct tautomeric forms. This phenomenon, known as annular prototropic tautomerism, results in structures that, while constitutionally identical, differ in the position of the substituents relative to the N-H group. For a pyrazole substituted at the C3 position, like pyrazole-3-carboxylic acid, this equilibrium exists between 3-carboxypyrazole and 5-carboxypyrazole.[1] The interconversion rate between these tautomers is often rapid, particularly in solution, which can lead to averaged signals in spectroscopic analyses like NMR, complicating structural elucidation.[1]

Understanding and predicting which tautomer is more stable under given conditions (gas phase, various solvents) is critical. The tautomeric form dictates the molecule's hydrogen bond donor-acceptor pattern, dipole moment, and overall electronic distribution, all of which are fundamental to molecular recognition and binding events at a biological target.[2][3]

Caption: Annular prototropic tautomerism in pyrazole-3-carboxylic acid.

The Theoretical Framework: Quantum Chemical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying pyrazole tautomerism.[1][4] DFT offers a robust balance between computational cost and accuracy, making it suitable for analyzing molecular geometries, electronic properties, and relative energies.

The Choice of Functional and Basis Set

The reliability of DFT calculations hinges on the selection of an appropriate functional and basis set.

-

Functional: The B3LYP hybrid functional is widely used and has demonstrated high accuracy in predicting the geometries and relative energies of pyrazole systems.[1][5] More modern functionals, such as the M06-2X, are also employed, especially when non-covalent interactions are expected to play a significant role.[2]

-

Basis Set: Pople-style basis sets, such as 6-311++G(d,p), are frequently chosen.[1][4][6] The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs, while polarization functions ("d,p") are necessary for correctly modeling bonding environments.

The combination of B3LYP with the 6-311++G(d,p) basis set is considered a reliable level of theory for investigating the tautomerism of pyrazole derivatives, providing energy differences that correlate well with experimental observations.[1]

Modeling Environmental Effects: From Gas Phase to Solution

Tautomeric preference is highly sensitive to the environment.[1][7] Therefore, theoretical models must account for this.

-

Gas Phase: Calculations on isolated molecules represent the intrinsic stability of the tautomers, devoid of external interactions. This is the theoretical baseline.

-

Solvent Effects: The Polarizable Continuum Model (PCM) is a common and effective method for simulating the influence of a solvent.[8] In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach accounts for bulk electrostatic interactions but not for specific hydrogen bonds with solvent molecules. For systems where direct hydrogen bonding with the solvent is critical, explicit solvent models (including one or more solvent molecules in the calculation) can provide deeper insight, revealing that water molecules can significantly lower the energy barrier for proton transfer.[1]

Dissecting Tautomeric Stability in Pyrazole-3-Carboxylic Acid

The electronic nature of the substituent at the C3/C5 position is a primary determinant of tautomeric preference.

The Influence of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is strongly electron-withdrawing. Theoretical studies consistently show that electron-withdrawing groups favor the tautomeric form where the pyrazole N-H bond is at the more distant nitrogen (N1), placing the lone pair of the sp2-hybridized nitrogen (N2) adjacent to the substituted carbon.[2][6] For pyrazole-3-carboxylic acid, this means the 1H-pyrazole-5-carboxylic acid tautomer (Tautomer II) is generally predicted to be more stable. The rationale is that placing the electron-donating "pyrrole-like" N-H group further from the electron-withdrawing substituent is electronically more favorable.

Intramolecular Interactions

The presence of the -COOH group introduces the possibility of intramolecular hydrogen bonding between the carboxylic proton and the adjacent pyrazole nitrogen. This interaction can stabilize specific conformations and influence the overall tautomeric equilibrium.[2] Computational geometry optimization is essential to identify the lowest energy conformers for each tautomer before comparing their relative stabilities.

Quantitative Analysis of Tautomer Stability

The relative stability of the two tautomers is determined by comparing their Gibbs free energies (ΔG), which are calculated at a given level of theory. A lower ΔG indicates a more stable species.

| Tautomer | Substituent Position | Predicted Stability (Gas Phase) | Rationale |

| 1H-Pyrazole-3-carboxylic acid | C3 | Less Stable | The electron-donating N1-H group is adjacent to the electron-withdrawing -COOH group, which is electronically less favorable.[6] |

| 1H-Pyrazole-5-carboxylic acid | C5 | More Stable | The electron-donating N1-H group is distal to the electron-withdrawing -COOH group, leading to greater electronic stabilization.[2][6] |

Note: The magnitude of the energy difference can be influenced by the computational method and the inclusion of solvent effects.

Experimental Validation of Theoretical Predictions

While theoretical calculations provide powerful predictive insights, they must be validated by experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C and 15N NMR are particularly valuable. In solution, if the tautomeric interconversion is rapid on the NMR timescale, averaged chemical shifts are observed for the C3 and C5 carbons.[1] However, in the solid state or at low temperatures, distinct signals for each tautomer can often be resolved, allowing for direct comparison with calculated chemical shifts (using methods like GIAO).[1][9]

-

X-Ray Crystallography: This technique provides an unambiguous determination of the tautomeric form present in the solid state.[2][9] Crystal structures serve as the ultimate benchmark for validating the accuracy of calculated geometries.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of N-H and C=O stretching modes are sensitive to the tautomeric form and hydrogen bonding environment. Comparing experimental IR spectra with theoretically calculated frequencies can help identify the predominant tautomer.[6][10]

Standard Protocol: DFT Analysis of Tautomer Stability

This section outlines a self-validating workflow for the computational analysis of pyrazole-3-carboxylic acid tautomers.

Objective: To determine the relative Gibbs free energies of the 3-carboxylic acid and 5-carboxylic acid tautomers in both the gas phase and in a solvent (e.g., water).

Methodology:

-

Structure Generation:

-

Build the 3D structures of both tautomers (1H-pyrazole-3-carboxylic acid and 1H-pyrazole-5-carboxylic acid) in a molecular editor.

-

Perform an initial conformational search using a lower-level method (e.g., molecular mechanics) to identify low-energy starting geometries, particularly concerning the orientation of the carboxylic acid group.

-

-

Geometry Optimization and Frequency Calculation (Gas Phase):

-

For each conformer of each tautomer, perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory.

-

Following optimization, perform a frequency calculation at the same level of theory.

-

Validation Check: Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies. The output provides the Gibbs free energy (G_gas).

-

-

Geometry Optimization and Frequency Calculation (Solvent):

-

Using the optimized gas-phase geometry as the starting point, repeat the optimization and frequency calculation for each tautomer.

-

Incorporate the solvent (e.g., water) using the PCM model (e.g., SCRF=(PCM,Solvent=Water) in Gaussian).

-

Validation Check: Again, verify the absence of imaginary frequencies. The output provides the Gibbs free energy in solution (G_solv).

-

-

Data Analysis:

-

For both gas phase and solvent calculations, identify the lowest-energy conformer for each tautomer.

-

Calculate the relative energy (ΔG) between the most stable conformers of the two tautomers: ΔG = G(3-COOH tautomer) - G(5-COOH tautomer)

-

A positive ΔG indicates that the 5-COOH tautomer is more stable.

-

Caption: A validated workflow for DFT-based tautomer stability analysis.

Conclusion and Outlook

Theoretical studies provide an essential, predictive framework for understanding the nuanced behavior of pyrazole-3-carboxylic acid tautomers. By employing robust DFT methods, researchers can reliably predict the predominant tautomeric form in different environments, an insight that is paramount for drug development professionals aiming to design molecules with specific interaction profiles. The synergy between computational prediction and experimental validation allows for a deeper understanding of structure-property relationships, ultimately enabling more efficient synthesis and optimization of novel pyrazole-based therapeutic agents.[11][12][13]

References

-

Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

-

Gompper, R., & Guckenbiehl, W. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

-

Caballero, A., et al. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2153-2157. [Link]

-

Salgado, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]

-

Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]

-

Wojciechowski, J., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. [Link]

-

AbuSalim, D. I., & Lash, T. D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2798. [Link]

-

Zhukova, Y. N., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7623. [Link]

-

Gouda, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7291. [Link]

-

Marín-Luna, M., et al. (2019). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 43(3), 1333-1343. [Link]

-

Gouda, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7291. [Link]

-

Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1), 96-105. [Link]

-

Cao, M., et al. (1996). Tautomeric Equilibria of 3-Hydroxypyrazole in the Gas Phase and in Solution: A Theoretical Study Combining ab Initio Quantum Mechanics and Monte Carlo Simulation Methods. The Journal of Physical Chemistry, 100(15), 6304–6309. [Link]

-

Alkorta, I., & Elguero, J. (2022). Solvent effects (the gas phase values are from Table 1). ResearchGate. [Link]

-

Marín-Luna, M., et al. (2019). Pairs of tautomeric pyrazoles. ResearchGate. [Link]

-

Sene, K., et al. (2006). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy, 37(12), 1416-1424. [Link]

-

Soliman, F. S. G., et al. (1983). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of Pharmaceutical Sciences, 72(9), 1004-1008. [Link]

-

Karabulut, S., & Dege, N. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 693-706. [Link]

-

Tozlu, İ., & Bildirici, İ. (2022). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Erzincan University Journal of Science and Technology, 15(1), 22-35. [Link]

-

Tozlu, İ., & Bildirici, İ. (2022). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. [Link]

-

Ghodran, A., Sehemi, A., & Irfan, A. (2014). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. International Atomic Energy Agency (IAEA). [Link]

-

Salgado, A., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Maity, S., et al. (2014). Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. [Link]

-

Gompper, R., & Guckenbiehl, W. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Process Engineering for 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

[1]

Executive Summary

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 19763-39-4), often referred to as 3-carboxy-5-pyrazolone , presents a complex solubility profile governed by prototropic tautomerism and dual acidity (carboxylic and enolic).[1]

Effective solvation and recrystallization strategies require manipulating the tautomeric equilibrium (CH vs. OH vs. NH forms). While the compound exhibits poor solubility in non-polar organic solvents, it shows significant solubility in polar aprotic solvents (DMSO, DMF) and aqueous alkaline media. This guide provides the physicochemical grounding and validated protocols to optimize solvent selection for synthesis and purification.

Physicochemical Profile & Tautomerism[2][3][4][5]

To understand the solubility, one must first understand the solute's dynamic structure. This compound does not exist as a static entity; it fluctuates between three tautomers depending on the solvent's dielectric constant and hydrogen-bonding capability.[1]

Tautomeric Equilibrium

The solubility mechanism is driven by the shift between the CH-form (non-aromatic), OH-form (aromatic, enol), and NH-form (lactam).

-

Non-polar solvents (Toluene, Hexane): Favor the CH-form or NH-form but lack the energy to overcome the crystal lattice energy, resulting in low solubility .

-

Polar Aprotic (DMSO, DMF): Stabilize the zwitterionic character and the OH-form , leading to high solubility .

-

Aqueous Alkali: Deprotonates both the carboxylic acid (

) and the enolic hydroxyl (

Solubility Data & Solvent Selection

The following classifications are derived from experimental recrystallization protocols and thermodynamic modeling of analogous pyrazolone systems.

Solubility Tier List

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Aqueous Alkali | 5% NaOH, 10% Na₂CO₃ | Very High | Salt formation (Dianion).[1] Best for initial dissolution from crude. |

| Polar Aprotic | DMSO, DMF, NMP | High | Dipole-dipole interactions disrupt strong intermolecular H-bonds of the crystal.[1] |

| Polar Protic | Methanol, Ethanol, Water (Hot) | Moderate | Soluble at reflux ( |

| Ethers/Esters | THF, Ethyl Acetate | Low to Moderate | Limited solubility; useful as anti-solvents or for washing filter cakes. |

| Non-Polar | Toluene, Hexane, DCM | Insoluble | Cannot disrupt the crystal lattice or stabilize polar tautomers. |

Thermodynamic Modeling (Apelblat Equation)

For precise process control, you must determine the solubility curve experimentally. The data typically fits the Modified Apelblat Equation , which correlates the mole fraction solubility (

-

A, B, C: Empirical constants determined by regression analysis of experimental data.

-

Use Case: Once A, B, and C are derived from small-scale experiments (see Protocol A), you can predict solubility at any process temperature to optimize yield.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to generate exact solubility curves for your specific lot/purity.[1]

Reagents: HPLC-grade solvent, 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (>98% purity).[1]

-

Saturation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at fixed temperature (

) for 24 hours. -

Validation (Self-Check): Stop stirring and allow to settle for 2 hours. If no solid remains, the solution is not saturated; add more solid and repeat.

-

Sampling: Withdraw supernatant using a syringe filter (0.45 µm, pre-heated to

). -

Quantification:

-

Weigh a clean, dry evaporating dish (

). -

Add filtrate and weigh (

). -

Evaporate solvent under vacuum/heat until constant weight (

).

-

-

Calculation:

[1]

Protocol B: Purification via pH-Swing Recrystallization

This is the industry-standard method for purifying pyrazolone carboxylic acids, utilizing their pH-dependent solubility.[1]

Step-by-Step Narrative:

-

Dissolution: Suspend the crude material in water (5 vol). Slowly add 10% sodium carbonate solution until the solid fully dissolves and pH reaches ~9.5. The solution should be clear yellow/orange.

-

Why? This converts the compound to its highly soluble dicarboxylate salt.

-

-

Filtration: Filter the alkaline solution to remove insoluble byproducts (e.g., unreacted hydrazines or thermal degradation products).

-

Acidification: While stirring vigorously, add 6N HCl dropwise.

-

Critical Control Point: Do not dump acid. Slow addition promotes larger crystal growth.

-

Target: pH < 2. The free acid will precipitate as a white/off-white solid.[1]

-

-

Finishing: Cool to 0-5°C for 2 hours. Filter and wash the cake with ice-cold water (to remove NaCl) followed by a small displacement wash with cold ethanol (to aid drying).

References

-

PubChem. 4,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid (CID 97559).[1][2] National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-.[1] Standard Reference Data. Available at: [Link]

-

Porter, H. D., & Weissberger, A. (1939). The Chemistry of the Pyrazolones.[3][4][5][6] US Patent 2,153,615 (Process for 1-aryl-5-pyrazolone-3-carboxylic acids). Available at:

-

El-Sheshtawy, H. S., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.[1][6] International Journal of Modern Organic Chemistry, 1(1), 19-54.[3] (Review of tautomeric influence on solubility).

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 2. 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | C10H7N3O5 | CID 97559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

stability of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid under acidic conditions

Stability Profile & Handling of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid in Acidic Media

Executive Summary

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 37832-55-6) exhibits high structural stability under acidic conditions, distinguishing it from its 4-carboxylic acid isomer.[1][2] Unlike

The compound exists in a pH-dependent tautomeric equilibrium.[1] In acidic media, the 5-hydroxy-1H-pyrazole form is often stabilized by solvation, though the 5-oxo form is commonly depicted in solid-state analysis.[1] The primary handling challenge in acidic environments is solubility ; the free acid tends to precipitate in aqueous mineral acids (pH < 2), a property that can be leveraged for purification but requires careful management during liquid chromatography.[2]

Chemical Identity & Tautomeric Dynamics

The stability of this compound is governed by its tautomeric flexibility.[1] In acidic solution, the molecule shifts between the CH2-dicarbonyl (oxo) form and the heteroaromatic (hydroxy) form.[1][2]

| Property | Specification |

| IUPAC Name | 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

| Molecular Weight | 128.09 g/mol |

| pKa (COOH) | ~3.5 – 3.8 (Predicted based on pyrazole-3-COOH analogs) |

| pKa (NH/OH) | ~11.0 – 12.5 (Weakly acidic) |

| Solubility (Acid) | Low (Precipitates in 1N HCl) |

| Solubility (Base) | High (Forms soluble carboxylate/enolate salts) |

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton shifts occurring in acidic media. The aromatic stabilization of the 5-hydroxy form contributes to the ring's resistance to hydrolysis.[1]

Figure 1: Tautomeric equilibrium and its protective effect against degradation.[1][2]

Mechanistic Stability Profile

Decarboxylation Resistance (The 3- vs. 4-Position Rule)

A critical distinction must be made between the 3-carboxylic and 4-carboxylic acid isomers.[1][2]

-

4-Carboxylic Acid (Unstable): The carboxyl group is

to the ketone (C5=O).[1][2] This facilitates a cyclic 6-membered transition state, leading to rapid decarboxylation upon heating in acid (similar to acetoacetic acid).[1][2] -

3-Carboxylic Acid (Stable): The carboxyl group is attached to C3.[1][2] The path to the ketone is C3–C4–C5(=O).[1][2] This creates a

-keto relationship (vinylogous).[1][2] The cyclic transition state required for thermal decarboxylation is geometrically unfavorable.[1]

Ring Hydrolysis

The pyrazole ring is remarkably robust.[1] While strong mineral acids (e.g., 6N HCl at reflux) can hydrolyze amide or ester substituents, the N-N bond of the pyrazole core remains intact.[2] The 5-oxo group does not readily hydrolyze to open the ring (forming hydrazine and oxalacetic acid derivatives) unless subjected to extreme forcing conditions (e.g., concentrated H2SO4 > 150°C).[1][2]

Experimental Protocols

Stability-Indicating HPLC Method

Because the compound is acidic and tautomeric, standard neutral mobile phases yield poor peak shape (tailing).[1][2] You must buffer the mobile phase to suppress ionization of the carboxylic acid (pH < 3).[1][2]

Method Parameters:

-

Column: C18 (L1), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).[2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][2]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic tautomer absorbs strongly).[1][2]

-

Flow Rate: 1.0 mL/min.[1]

-

Sample Diluent: 10% Acetonitrile in 0.1% H3PO4 (Ensure solubility).

Acid Stress Test Protocol

To validate stability for your specific application, perform the following stress test.

-

Preparation: Dissolve 50 mg of compound in 50 mL of 1N HCl . (Note: If precipitation occurs, add 10-20% Methanol to aid solubility, or perform as a suspension).[1][2]

-

Stress Condition: Heat to Reflux (approx. 100°C) for 4 hours.

-

Sampling: Take aliquots at T=0, T=1h, T=4h.

-

Neutralization: Neutralize aliquot with 1N NaOH prior to HPLC injection (or dilute directly into mobile phase if compatible).

-

Acceptance Criteria: Recovery > 98.0% (Area %). Absence of new peaks corresponding to hydrazine or decarboxylated pyrazolone (3-methyl-5-pyrazolone).[1][2]

Handling & Scale-Up Implications

Solubility Management: In process chemistry, the low solubility of the free acid in water (pH < 2) is an advantage for isolation but a disadvantage for reaction homogeneity.[2]

-

Isolation: To isolate the compound from a reaction mixture, acidify to pH 1-2 with HCl.[1][2] The product will crystallize/precipitate.[1] Filter and wash with cold dilute HCl.[1]

-

Reactions: If reacting the carboxylic acid group (e.g., amide coupling), use a polar aprotic solvent (DMF, DMSO) or convert to the sodium salt in situ to maintain solubility.[2]

Workflow Diagram: Isolation from Synthesis

Figure 2: Isolation workflow leveraging the pH-dependent solubility profile.[1][2]

References

-

ChemicalBook. (n.d.).[1][2] Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate synthesis. Retrieved from [1][2]

-

PubChem. (n.d.).[1][2][3][4] 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. National Library of Medicine.[1] Retrieved from [1][2]

-

Mousa, S. A. S., et al. (2015).[2][5] New Route for the Synthesis of Pyrazolone Derivatives. Elixir Org. Chem. 89, 36854-36859.[1][2] Retrieved from

-

Santa Cruz Biotechnology. (n.d.).[1][2] 4,5-Dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [1][2]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.[1][6] NIST Chemistry WebBook.[1] Retrieved from [1][2]

Sources

- 1. Pyrazolone T | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-(3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl)-, 3-ethyl ester | C21H20N4O9S | CID 6437567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-1-(4-sulfophenyl)-, 3-ethyl ester, sodium salt (1:2) | C22H16N4Na2O9S2 | CID 61785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | C10H7N3O5 | CID 97559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

NMR spectroscopy of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

An Application Guide to the Structural Elucidation of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid using NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazolone ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipyretic properties.[1] 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a fundamental building block in this class. Its structural integrity—the precise arrangement of its atoms and functional groups—is paramount to its function and its potential as a precursor for novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous structural characterization of such organic molecules in solution. This guide provides a comprehensive, field-tested framework for researchers and drug development professionals to perform and interpret NMR experiments on 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, ensuring data integrity and accelerating research timelines.

Core Principles: A Multi-dimensional Approach to Structure

A simple one-dimensional (1D) proton (¹H) NMR spectrum is often insufficient for complete structural verification of complex heterocyclic systems. Overlapping signals and the absence of protons on key atoms (like quaternary carbons) necessitate a suite of experiments. Our approach is built on a logical progression from simple 1D to more informative two-dimensional (2D) techniques.

-

¹H NMR: Provides initial information on the number and electronic environment of protons.

-

¹³C NMR: Reveals the carbon backbone of the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³J-coupling).[2]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-coupling).[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range correlations between protons and carbons (typically over 2-4 bonds), which is crucial for piecing together the molecular fragments and identifying quaternary carbons.[3][4]

This multi-pronged strategy ensures that every atom's position is validated through multiple correlation points, creating a self-validating dataset.

Experimental Workflow: From Sample to Structure

The path from a powdered sample to a fully assigned molecular structure involves several critical stages. Each step is designed to preserve the integrity of the sample and maximize the quality of the resulting NMR data.

Caption: A logical workflow for the NMR analysis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

Protocol 1: Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample preparation. Suspended particles or paramagnetic impurities can severely degrade spectral resolution.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this molecule. Its polarity effectively dissolves the carboxylic acid, and more importantly, its ability to form hydrogen bonds slows down the exchange rate of the acidic N-H and COOH protons, often allowing them to be observed in the ¹H NMR spectrum as broad singlets.

Step-by-Step Protocol:

-

Weighing: Accurately weigh 15-20 mg of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid into a clean, dry vial. This amount provides excellent signal-to-noise for both ¹H and multi-hour ¹³C and 2D experiments.[5]

-

Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial. The final volume in the NMR tube should be around 4-5 cm in height to ensure it is centered within the instrument's detection coil.[6][7]

-

Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, transparent solution is required.

-

Filtration (Critical Step): Draw the solution into a clean Pasteur pipette that has been plugged with a small amount of glass wool or fitted with a syringe filter. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is mandatory to remove any micro-particulates that can disrupt the magnetic field homogeneity and broaden the NMR signals.[6]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[5]

Protocol 2: NMR Data Acquisition

These parameters are based on a standard 400 or 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

| Experiment | Key Parameters & Justification |

| ¹H NMR | Acquisition Time: 2-3 seconds (ensures high resolution). Relaxation Delay (d1): 2 seconds (allows for full relaxation of protons). Number of Scans: 8-16 (provides good signal-to-noise). |

| ¹³C NMR | Acquisition Time: 1-1.5 seconds. Relaxation Delay (d1): 2-5 seconds. Number of Scans: 1024 or more (¹³C is an insensitive nucleus, requiring more scans). Technique: Proton-decoupled for singlets. |

| DEPT-135 | Run immediately after ¹³C NMR using standard instrument parameters. This experiment will show CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons will be absent. |

| gCOSY | Standard gradient-selected COSY. Sufficient to observe the key H-H correlations in this simple spin system. |

| gHSQC | Optimized for a ¹J(C,H) coupling constant of ~145 Hz. This value is typical for C-H bonds in organic molecules and will provide strong correlations for the CH₂ group. |

| gHMBC | Optimized for long-range coupling of 8 Hz. This value is a good compromise for detecting both ²J(C,H) and ³J(C,H) correlations, which are essential for connecting the molecular fragments. |

Data Interpretation: Assembling the Structural Puzzle

The structure of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid presents a distinct set of expected signals. The molecule exhibits tautomerism, but in DMSO, the illustrated keto-form is expected to be predominant.

Expected NMR Data Summary

| Atom # | Type | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (from H at...) |

| 1 | N-H | ~11-13 (broad s) | - | C3, C5 |

| 2 | N | - | - | - |

| 3 | C | - | ~145-155 | - |

| 4 | CH₂ | ~3.0-3.5 (s) | ~35-45 | C3, C5, COOH |

| 5 | C=O | - | ~165-175 | - |

| 6 | COOH | ~12-14 (broad s) | ~160-170 | - |